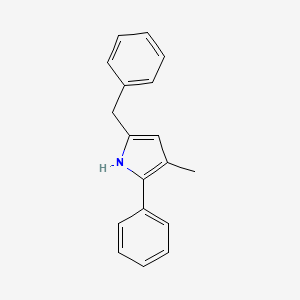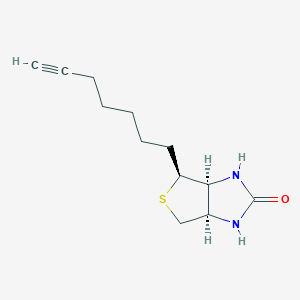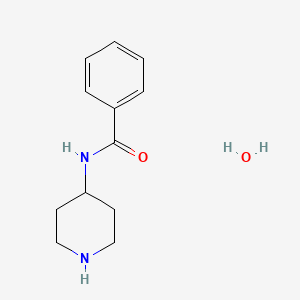![molecular formula C24H24N2 B6335886 2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole CAS No. 1422518-54-4](/img/structure/B6335886.png)
2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole (BBE) is a synthetic organic compound that has been studied for its potential applications in various scientific research fields. BBE is a member of the pyrrole family of compounds, which are heterocyclic aromatic compounds with a five-membered ring structure. It is a colorless liquid with a low boiling point and a relatively low melting point. Due to its low volatility, BBE is often used as a solvent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole has been studied for its potential applications in various scientific research fields. It has been used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters, and as a reagent for the synthesis of organic compounds. In addition, this compound has been used as a solvent for the synthesis of pharmaceuticals and other organic compounds. This compound is also used as an intermediate in the synthesis of a variety of compounds, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which is a molecule that can donate electron pairs to form a covalent bond with another molecule. This covalent bond is then broken, releasing the electrons and forming a new bond between the two molecules. This process is known as a Lewis acid-base reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have beneficial effects on human health. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, this compound may be useful as a drug delivery system, as it has been shown to increase the bioavailability of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole in laboratory experiments include its low volatility, low melting point, and low boiling point. These properties make it an ideal solvent for a variety of reactions. Additionally, this compound is relatively inexpensive and can be synthesized in a variety of ways. However, this compound is also highly flammable and can be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when using this compound in laboratory experiments.
Zukünftige Richtungen
In the future, 2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole may be used in a variety of applications, including drug delivery systems, polymers, and organic synthesis. Additionally, further research may reveal more information about the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, this compound may be used in the development of new catalysts and reagents for organic synthesis.
Synthesemethoden
2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole can be synthesized using a variety of methods. The most common method is the reaction of benzaldehyde with 2-chloro-5-methylpyrrole in an aqueous solution of sodium hydroxide. This reaction produces the desired compound in a high yield. Other methods of synthesis include the condensation of benzaldehyde with 2-chloropyrrole in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the reaction of benzaldehyde with 2-chloropyrrole in a solvent such as acetic acid.
Eigenschaften
IUPAC Name |
2-benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2/c1-3-7-19(8-4-1)17-23-15-13-21(25-23)11-12-22-14-16-24(26-22)18-20-9-5-2-6-10-20/h1-10,13-16,25-26H,11-12,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKFZXGGTXPXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)CCC3=CC=C(N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)

![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)








